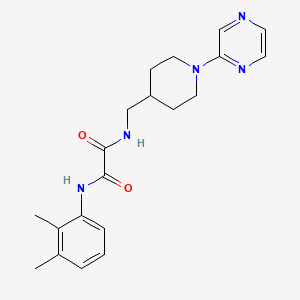
N1-(2,3-dimethylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dimethylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is expressed in various tissues, including the brain, heart, and immune cells. DPA-714 is an important tool in the field of molecular imaging and has been used for studying TSPO expression in vivo.
Aplicaciones Científicas De Investigación
Molecular Interactions and Receptor Binding
Molecular Interaction with CB1 Cannabinoid Receptor :
- A study explored the interaction of a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, it established distinct conformations and their steric binding interactions with the receptor, contributing to understanding the molecular interactions of related compounds like N1-(2,3-dimethylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide (Shim et al., 2002).
Structure-Activity Relationships in Pyrazole Derivatives :
- Research on pyrazole derivatives, including compounds with structural similarities to this compound, provided insights into their interaction with cannabinoid receptors. The study highlighted the structural requirements for potent and selective cannabinoid receptor antagonistic activity, useful for characterizing receptor binding sites (Lan et al., 1999).
Catalytic Applications
- Copper-Catalyzed Coupling Reactions :
- A compound with a similar structure, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), was found effective as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This highlights potential catalytic applications for this compound in similar chemical reactions (Chen et al., 2023).
Molecular Docking and Pharmacological Probes
Molecular Docking Studies :
- The synthesis and in vitro screening of novel pyridine derivatives, which include compounds structurally similar to this compound, were evaluated. These compounds were subjected to molecular docking screenings, indicating their potential as pharmacological probes and their interaction with target proteins (Flefel et al., 2018).
Ligand Affinity and Selectivity for Dopamine Receptors :
- A study on 4-heterocyclylpiperidines, structurally related to this compound, demonstrated their potential as ligands with selectivity for human dopamine receptors. It explored the structure-activity relationships affecting their affinity and selectivity, providing a basis for understanding the pharmacological properties of similar compounds (Rowley et al., 1997).
Synthesis and Structural Characterization
- Synthesis of Hybrid Derivatives :
- Research on the synthesis of cannabinoid analogues with a tricyclic framework incorporating pyrrole and pyrazole moieties, shared structural features with this compound. This study offers insights into the synthetic pathways and structural characterization of similar compounds (Pinna et al., 2012).
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-4-3-5-17(15(14)2)24-20(27)19(26)23-12-16-6-10-25(11-7-16)18-13-21-8-9-22-18/h3-5,8-9,13,16H,6-7,10-12H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASOQOQIUCADLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

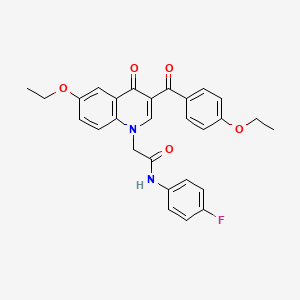
![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)
![N-[2-(1-azepanylcarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2758060.png)
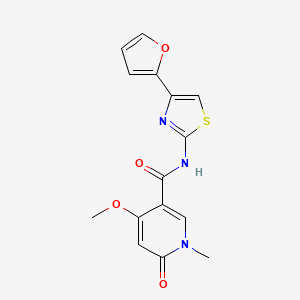
![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)
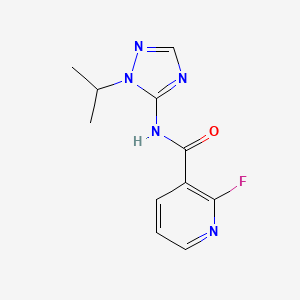

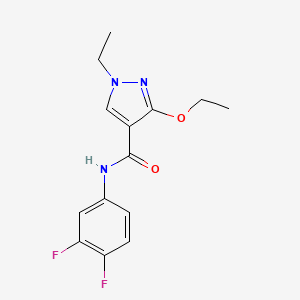
![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)
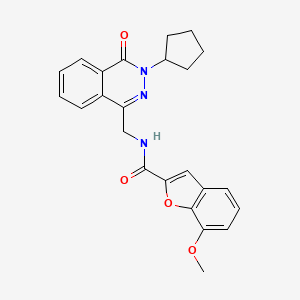
![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)
